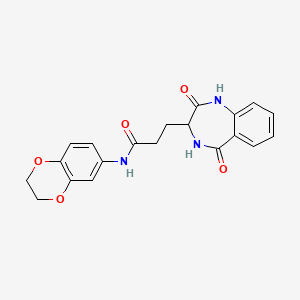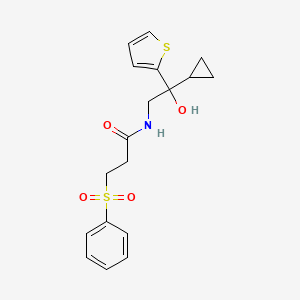![molecular formula C22H19N5O3 B2508630 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 941901-81-1](/img/structure/B2508630.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrido[3,2-d]pyrimidin, which is a bicyclic structure composed of a pyrimidine ring fused to a pyridine ring. The molecule features several functional groups, including a 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin core, a pyridin-3-ylmethyl substituent, and an N-(m-tolyl)acetamide moiety. This structure suggests potential for a variety of chemical interactions and biological activities.
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidin derivatives has been described in a two-step process starting from 2-chloro-6-methylpyridine-3-carbonitrile . Initially, magnesium enolates of tertiary acetamides are added to the chloropyridine to yield vinylogous urea derivatives. Subsequently, these intermediates are reacted with aryl isocyanates in the presence of sodium hydride to afford the pyrido[2,3-d]pyrimidin-2(1H)-one derivatives. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge . The pyrimidine ring is inclined at a significant angle to the benzene ring, indicating non-planarity in the molecule. This conformation is stabilized by intramolecular hydrogen bonding. Such structural insights are valuable for understanding the three-dimensional conformation of the compound .
Chemical Reactions Analysis
The reactivity of similar pyridopyrimidin compounds with phosgene has been explored, leading to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . These reactions proceed via the interaction of 2-(acetoacetamido)pyridines with phosgene, followed by structural elucidation using various spectroscopic techniques. The chemical behavior of the compound under similar conditions could be inferred, although specific reactions would need to be empirically determined.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly provided, the properties of structurally related compounds can offer some insights. The crystal structures, conformational preferences, and intramolecular interactions of similar molecules provide a basis for predicting the solubility, stability, and reactivity of the compound . Additionally, the presence of multiple hydrogen bond donors and acceptors within the molecule suggests a propensity for forming hydrogen bonds, which could influence its physical properties and solvation behavior.
科学的研究の応用
Antibacterial and Antimicrobial Activity
A series of compounds, including those similar to 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide, have been synthesized and shown to possess significant antibacterial and antimicrobial activities. These compounds include 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, which exhibit antistaphylococcal activity (Kostenko et al., 2008) and pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives with antimicrobial and anti-proliferative properties (Fahim et al., 2021).
HIV-1 Protease Inhibitor
Research on pyrimidine-based compounds has shown that introducing pyrimidine bases as P2 ligands can enhance the potency of HIV-1 protease inhibitors. For instance, inhibitor 10e, with N-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide as the P2 ligand, displayed remarkable enzyme inhibitory and antiviral activity, making it valuable for further study in the context of HIV-1 treatment (Zhu et al., 2019).
Antitumor Activities
Similar structures to the compound have been synthesized and shown to possess selective antitumor activities. An example is the synthesis of compounds like (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid, which have demonstrated certain antitumor effects (Jing, 2011).
特性
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15-5-2-7-17(11-15)25-19(28)14-26-18-8-4-10-24-20(18)21(29)27(22(26)30)13-16-6-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNSUGCXDNMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)

![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)
![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)
![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)
![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)
